(3-Fluoro-5-(pentyloxy)phenyl)methanol
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Overview
Description
(3-Fluoro-5-(pentyloxy)phenyl)methanol: is an organic compound characterized by the presence of a fluorine atom, a pentoxy group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(pentyloxy)phenyl)methanol can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable benzyl halide with a pentoxy group in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction conditions are carefully controlled to ensure the selective fluorination of the benzyl alcohol moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Fluoro-5-(pentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl alcohol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. This can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.
Major Products:
Oxidation: Formation of 5-Fluoro-3-n-pentoxybenzaldehyde or 5-Fluoro-3-n-pentoxybenzoic acid.
Reduction: Formation of 5-Fluoro-3-n-pentoxybenzyl alkane.
Substitution: Formation of 5-Fluoro-3-n-pentoxybenzyl chloride or bromide.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Fluoro-5-(pentyloxy)phenyl)methanol serves as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.
Medicine:
Pharmaceutical Development: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(pentyloxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pentoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.
Comparison with Similar Compounds
- 5-Fluoro-3-methoxybenzyl alcohol
- 5-Fluoro-3-ethoxybenzyl alcohol
- 5-Fluoro-3-propoxybenzyl alcohol
Comparison:
- Uniqueness: (3-Fluoro-5-(pentyloxy)phenyl)methanol is unique due to the presence of the pentoxy group, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This can result in differences in solubility, reactivity, and biological activity.
- Applications: While similar compounds may also be used in pharmaceutical and material science applications, the specific properties of this compound make it particularly suitable for certain applications where enhanced lipophilicity and stability are desired.
Properties
IUPAC Name |
(3-fluoro-5-pentoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-2-3-4-5-15-12-7-10(9-14)6-11(13)8-12/h6-8,14H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWNRUROTXAKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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